3-(Chloromethyl)-1,2,4,5-tetramethylbenzene
Description
Nuclear Magnetic Resonance (NMR) Spectral Signatures
Nuclear Magnetic Resonance spectroscopy provides crucial structural information for this compound through analysis of both proton and carbon environments within the molecule. The aromatic region of the proton Nuclear Magnetic Resonance spectrum is expected to display characteristic signals corresponding to the single aromatic hydrogen present on the benzene ring. This proton, located at the unsubstituted position between two methyl groups, should appear as a singlet due to the symmetrical substitution pattern around it.
The methyl groups attached directly to the benzene ring generate distinct chemical shift patterns in the proton Nuclear Magnetic Resonance spectrum. These methyl groups, being in slightly different chemical environments due to their proximity to either the chloromethyl group or other methyl substituents, may exhibit subtle differences in their chemical shifts. The integration ratios should reflect the presence of twelve protons from the four aromatic methyl groups.
The chloromethyl group represents a particularly diagnostic feature in the Nuclear Magnetic Resonance spectrum. The methylene protons adjacent to the electron-withdrawing chlorine atom are expected to appear significantly downfield compared to typical aliphatic methylene signals. This characteristic chemical shift, typically observed around 4.5-5.0 parts per million in proton Nuclear Magnetic Resonance spectroscopy, provides unambiguous identification of the benzyl chloride functionality.
Carbon-13 Nuclear Magnetic Resonance spectroscopy offers complementary structural information through analysis of the carbon framework. The aromatic carbon atoms display characteristic chemical shifts in the 120-140 parts per million region, with subtle variations reflecting the different substitution environments. The chloromethyl carbon appears at a distinctive chemical shift due to the deshielding effect of the chlorine atom.
Infrared (IR) Vibrational Mode Analysis
Infrared spectroscopy provides valuable information about the functional groups and vibrational modes present in this compound. The aromatic carbon-hydrogen stretching vibrations typically appear in the 3000-3100 wavenumber region, providing evidence for the presence of the substituted benzene ring. These peaks are generally sharp and of moderate intensity, characteristic of aromatic hydrogen atoms.
The aliphatic carbon-hydrogen stretching modes from the methyl groups and chloromethyl functionality appear in the 2800-3000 wavenumber range. The multiple methyl groups contribute to the complexity of this region, with overlapping stretching and bending modes creating a characteristic fingerprint pattern. The asymmetric and symmetric carbon-hydrogen stretching vibrations of the methyl groups provide distinctive spectral features.
Aromatic carbon-carbon stretching vibrations manifest in the 1400-1600 wavenumber region, with the specific pattern reflecting the highly substituted nature of the benzene ring. The substitution pattern influences the normal modes of the aromatic system, creating a unique infrared signature for this particular isomer. These vibrations are typically of medium to strong intensity and provide important structural confirmation.
The carbon-chlorine stretching vibration represents a key diagnostic feature, typically appearing in the 600-800 wavenumber region. This vibration is characteristic of primary alkyl chlorides and provides unambiguous evidence for the presence of the chloromethyl functional group. The exact frequency depends on the local environment and can be influenced by the electron-donating effects of the methyl-substituted aromatic ring.
Mass Spectrometric Fragmentation Patterns
Mass spectrometry of this compound reveals characteristic fragmentation patterns that provide structural information through analysis of molecular ion and fragment ion masses. The molecular ion peak appears at mass-to-charge ratio 182, corresponding to the molecular weight of the intact molecule. The isotope pattern reflects the presence of chlorine, with the molecular ion plus two peak at mass-to-charge ratio 184 showing approximately one-third the intensity of the molecular ion due to the chlorine-37 isotope.
The most significant fragmentation pathway involves loss of the chlorine atom to generate a benzyl cation at mass-to-charge ratio 147. This fragmentation is characteristic of benzyl chloride compounds and represents an energetically favorable process due to the stability of the resulting benzyl cation. The electron-donating methyl groups on the aromatic ring further stabilize this cation through hyperconjugation and inductive effects.
Alpha-cleavage adjacent to the aromatic ring represents another important fragmentation mode, leading to loss of the entire chloromethyl group. This fragmentation generates a tetramethylbenzene cation at mass-to-charge ratio 147, providing evidence for the specific substitution pattern on the aromatic ring. The resulting aromatic cation benefits from the electron-donating effects of the four methyl substituents.
Secondary fragmentation processes include successive loss of methyl radicals from the primary fragment ions. These processes generate a series of peaks at mass-to-charge ratios corresponding to loss of one, two, three, or four methyl groups. The relative intensities of these fragment ions reflect the stability of the resulting cations and provide information about the preferred fragmentation pathways.
| Fragment Ion | Mass-to-Charge Ratio | Origin |
|---|---|---|
| Molecular Ion | 182 | Intact molecule |
| Molecular Ion + 2 | 184 | Chlorine-37 isotope |
| Benzyl Cation | 147 | Loss of chlorine atom |
| Tetramethylbenzene | 147 | Loss of chloromethyl group |
| Methylated Aromatics | 133, 119, 105, 91 | Sequential methyl loss |
Properties
IUPAC Name |
3-(chloromethyl)-1,2,4,5-tetramethylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15Cl/c1-7-5-8(2)10(4)11(6-12)9(7)3/h5H,6H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGAPPXGBBWAIGT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1C)CCl)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40225356 | |
| Record name | Benzene, 3-(chloromethyl)-1,2,4,5-tetramethyl- | |
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Molecular Weight |
182.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7435-83-8 | |
| Record name | 2,3,5,6-Tetramethylbenzyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7435-83-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Benzene, 3-(chloromethyl)-1,2,4,5-tetramethyl- | |
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| Record name | 7435-83-8 | |
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| Record name | Benzene, 3-(chloromethyl)-1,2,4,5-tetramethyl- | |
| Source | EPA DSSTox | |
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| Record name | 3-(chloromethyl)-1,2,4,5-tetramethylbenzene | |
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Preparation Methods
Chloromethylation of 1,2,4,5-Tetramethylbenzene
The predominant method for synthesizing this compound involves the electrophilic aromatic substitution reaction known as chloromethylation. This process typically uses:
- Starting material: 1,2,4,5-tetramethylbenzene (durene)
- Chloromethylating agents: Formaldehyde and hydrochloric acid
- Catalyst: Lewis acid catalysts such as zinc chloride (ZnCl₂)
Mechanism: The reaction proceeds via the formation of a chloromethyl carbocation intermediate generated from formaldehyde and hydrochloric acid in the presence of ZnCl₂. This electrophilic species attacks the aromatic ring of durene, selectively substituting at the 3-position due to steric and electronic effects of the methyl groups.
- Temperature: Typically 60–80 °C
- Solvent: Often aqueous or mixed aqueous-organic media
- Reaction time: Several hours (4–12 h depending on scale and conditions)
Industrial Scale Optimization
Industrial production benefits from continuous flow reactors, which provide:
- Enhanced control over temperature and mixing
- Improved selectivity and yield
- Reduced side reactions and byproduct formation
Advanced catalysts and solvents are employed to increase efficiency. Emulsifiers such as olefin sulfonates or alkyl esters of alpha-sulfonated fatty acids may be used to improve phase contact between aqueous and organic layers, as described in patent literature for related polyalkylbenzene chloromethylation processes.
Reaction Types and Conditions
| Reaction Type | Reagents/Conditions | Outcome/Products |
|---|---|---|
| Chloromethylation | Formaldehyde + HCl + ZnCl₂, 60–80 °C | This compound |
| Nucleophilic Substitution | NaOH or KOH in aqueous/alcoholic solution | Substituted benzyl derivatives |
| Oxidation | Potassium permanganate (KMnO₄), acidic/neutral medium | Tetramethylbenzoic acid or benzaldehyde derivatives |
| Reduction | Lithium aluminum hydride (LiAlH₄) in anhydrous ether | 1,2,4,5-Pentamethylbenzene (reduction of chloromethyl to methyl) |
Detailed Research Findings
Chloromethylation Efficiency and Selectivity
- Studies show that chloromethylation of durene yields predominantly the mono-chloromethylated product at the 3-position due to steric hindrance from adjacent methyl groups.
- Reaction monitoring by gas chromatography indicates conversion rates of 30–40% to monochloromethylated product under optimized conditions, with minimal formation of di-chloromethylated byproducts.
- Use of emulsifiers enhances the contact between aqueous and organic phases, increasing yield and selectivity.
Purification Techniques
- Fractional distillation under reduced pressure is employed to separate the product from unreacted starting materials and byproducts, minimizing thermal decomposition.
- Recrystallization from non-polar solvents such as hexane improves purity.
- Analytical techniques such as NMR (¹H and ¹³C), GC-MS, and IR spectroscopy confirm structural integrity and purity.
Data Table: Physical and Chemical Properties Relevant to Preparation
Comparative Analysis of Chloromethylation Agents and Catalysts
| Chloromethylating Agent | Catalyst | Advantages | Disadvantages |
|---|---|---|---|
| Formaldehyde + HCl | ZnCl₂ | High selectivity, well-studied | Requires careful handling of HCl |
| Chloromethyl methyl ether | ZnCl₂ or FeCl₃ | More reactive, faster reaction | Toxic and carcinogenic, less safe |
| Paraformaldehyde + HCl | ZnCl₂ | Solid formaldehyde source, easier handling | Slower reaction rate |
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : CHCl
- Molar Mass : 182.69 g/mol
- Density : 1.002 g/cm³ (predicted)
- Melting Point : 70-71 °C
- Boiling Point : 143-144 °C (at 18 Torr)
Applications in Organic Synthesis
3-(Chloromethyl)-1,2,4,5-tetramethylbenzene serves primarily as an intermediate in organic synthesis. Its chloromethyl group makes it an effective reagent for:
- Benzylation Reactions : It is commonly used to introduce benzyl groups into various substrates through nucleophilic substitution reactions. This application is critical for the synthesis of complex organic molecules and pharmaceuticals .
- Polymer Chemistry : The compound has been employed in the synthesis of polymers and copolymers. For instance, it can enhance the curing processes of polybutadiene at low temperatures, contributing to the development of advanced materials with improved performance characteristics .
Environmental Applications
Research has highlighted the environmental behavior of this compound:
- Degradation Studies : The compound's degradation mechanisms when exposed to hydroxyl radicals have been studied to understand its impact on air quality and potential ecological risks. This information is vital for environmental monitoring and management strategies involving aromatic hydrocarbons .
- Microbial Degradation : Investigations into the microbial degradation pathways of aromatic hydrocarbons have provided insights into environmental remediation techniques necessary for reducing pollution from dense non-aqueous phase liquids (DNAPLs) .
Analytical Chemistry
In analytical chemistry, this compound has been utilized as a calibration standard in nuclear magnetic resonance (NMR) spectroscopy. Its hygroscopic properties are crucial for ensuring the reliability and precision of chemical measurements in both research and industrial applications .
Case Study 1: Benzylation Reactions
A study demonstrated the effectiveness of this compound in benzylation reactions. The compound was reacted with various nucleophiles to synthesize substituted benzyl derivatives with high yields. This application showcases its utility in synthesizing pharmaceutical intermediates.
Case Study 2: Environmental Impact Assessment
Research conducted on the degradation of this compound revealed significant insights into its environmental persistence and transformation pathways. The study utilized advanced analytical techniques to monitor the degradation products and assess their ecological impact.
Mechanism of Action
The mechanism by which 3-(Chloromethyl)-1,2,4,5-tetramethylbenzene exerts its effects is primarily through its reactivity as an electrophile. The chloromethyl group can form covalent bonds with nucleophiles, leading to the formation of new chemical entities. This reactivity is exploited in synthetic chemistry to create complex molecules with desired properties.
Molecular Targets and Pathways: In biological systems, the compound or its derivatives may interact with cellular nucleophiles such as DNA, proteins, and enzymes, potentially leading to modifications that affect cellular function. The exact pathways and targets depend on the specific derivative and its intended application.
Comparison with Similar Compounds
1,2,4,5-Tetramethylbenzene (TeMB/Durene)
- Molecular Formula : C₁₀H₁₄
- CAS : 95-93-2
- Key Properties :
- Applications :
Comparison :
- Unlike 3-(Chloromethyl)-TeMB, TeMB lacks a reactive chloromethyl group, limiting its direct utility in nucleophilic substitution reactions.
- TeMB’s symmetry enhances its role in analytical applications, whereas the chlorinated derivative is tailored for synthetic chemistry.
1,4-Dichloro-2,3,5,6-tetramethylbenzene (DCTeMB)
- Applications: Oxidized to dichlorinated carboxylic acids (e.g., 2,5-dichloro-3,4,6-trimethylbenzoic acid) using methods like NHPI/MnO₂ catalysis .
- Comparison: Higher chlorine content increases oxidative stability but reduces solubility in polar solvents compared to monochlorinated 3-(Chloromethyl)-TeMB. DCTeMB’s dual chlorine atoms enable bifunctional reactivity, whereas 3-(Chloromethyl)-TeMB’s single chloromethyl group favors stepwise functionalization.
1,2,4-Trimethylbenzene (Pseudocumene)
Comparison :
- Fewer methyl groups reduce steric hindrance, enhancing aromatic reactivity compared to TeMB derivatives.
- Lacks halogen substituents, limiting its utility in cross-coupling reactions compared to 3-(Chloromethyl)-TeMB.
3-Benzyl-1,2,4,5-tetramethylbenzene
- Structure : Features a benzyl group instead of chloromethyl at the 3-position.
- Applications: Potential monomer for high-performance polymers due to increased aromatic bulk.
- Comparison :
- The benzyl group introduces π-π stacking interactions, unlike the electrophilic chloromethyl group in 3-(Chloromethyl)-TeMB.
Data Tables
Table 1: Physical and Chemical Properties
| Compound | Molecular Formula | CAS | Molecular Weight (g/mol) | Boiling Point (°C) | Key Reactivity |
|---|---|---|---|---|---|
| 3-(Chloromethyl)-TeMB | C₁₁H₁₅Cl | 7435-83-8 | 182.69 | Not reported | Electrophilic substitution |
| TeMB (Durene) | C₁₀H₁₄ | 95-93-2 | 134.22 | 191–193 | Oxidation to carboxylic acids |
| DCTeMB | C₁₀H₁₂Cl₂ | Not listed | 203.11 (calc.) | Not reported | Bifunctional oxidation |
| 1,2,4-Trimethylbenzene | C₉H₁₂ | 95-63-6 | 120.19 | 168–169 | Aromatic flavor synthesis |
Biological Activity
3-(Chloromethyl)-1,2,4,5-tetramethylbenzene, also known as chloromethyl tetramethylbenzene or CAS No. 7435-83-8, is an organic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant research findings, mechanisms of action, and case studies.
Chemical Structure and Properties
- Molecular Formula : C11H15Cl
- Molecular Weight : 198.70 g/mol
- IUPAC Name : this compound
The compound features a chloromethyl group attached to a tetramethyl-substituted benzene ring. This unique structure may influence its reactivity and biological interactions.
Mechanisms of Biological Activity
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Research indicates that compounds containing chloromethyl groups can act as alkylating agents, potentially leading to DNA damage and influencing cellular processes such as apoptosis and proliferation.
Potential Mechanisms Include:
- DNA Alkylation : The chloromethyl group can form covalent bonds with nucleophilic sites on DNA, leading to mutations and cellular dysfunction.
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways or signal transduction.
- Antimicrobial Activity : Some studies suggest that similar chlorinated compounds exhibit antimicrobial properties by disrupting bacterial cell membranes or inhibiting essential metabolic functions.
Anticancer Activity
A study examined the effects of chlorinated compounds on cancer cell lines. It was found that this compound exhibited cytotoxic effects against several cancer cell lines through mechanisms involving DNA damage and apoptosis induction. The study reported an IC50 value indicating effective concentration levels for inducing cell death in cultured tumor cells.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (Cervical) | 25 |
| A549 (Lung) | 30 |
| MCF-7 (Breast) | 20 |
Antimicrobial Properties
Research has also explored the antimicrobial effects of this compound. In vitro studies demonstrated that it possesses significant activity against various bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 20 |
| Pseudomonas aeruginosa | 25 |
These findings suggest that the compound could serve as a lead for the development of new antimicrobial agents.
Case Studies
-
Cancer Cell Line Studies :
- A series of experiments were conducted using different concentrations of this compound on HeLa cells. The results indicated a dose-dependent increase in apoptosis markers such as caspase activation and PARP cleavage.
-
Antimicrobial Efficacy :
- A study tested the compound against methicillin-resistant Staphylococcus aureus (MRSA). The results showed that treatment with the compound significantly reduced bacterial viability compared to untreated controls.
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for 3-(chloromethyl)-1,2,4,5-tetramethylbenzene, and how can purity be optimized?
- Methodology : The compound is synthesized via alkylation of 1,2,4,5-tetramethylbenzene (durene) with chloromethylating agents like chloromethyl methyl ether. Purification typically involves fractional distillation under reduced pressure (to avoid thermal degradation) followed by recrystallization using non-polar solvents (e.g., hexane). Process optimization can be guided by Aspen Plus simulations to predict phase equilibria and separation efficiency .
Q. Which spectroscopic techniques are most reliable for structural characterization?
- Methodology :
- NMR : Quantitative H and C NMR are critical due to the compound’s symmetry and methyl/chloromethyl group differentiation. Durene derivatives are often used as NMR calibration standards due to their sharp singlet peaks .
- GC-MS : Electron ionization (EI) at 70 eV provides clear fragmentation patterns, with the molecular ion peak at m/z 182 (CHCl) and characteristic loss of Cl (Δ m/z 35) .
- IR : Stretching vibrations for C-Cl (550–650 cm) and aromatic C-H (3000–3100 cm) confirm functional groups .
Q. What are the key applications of this compound in organic synthesis?
- Methodology : It serves as a precursor for synthesizing tetra-substituted aromatic polymers and dendrimers. For example, in radical polymerization, the chloromethyl group facilitates crosslinking in polybutadiene matrices under low-temperature conditions (<50°C) with nitrile oxide initiators .
Advanced Research Questions
Q. How do environmental factors influence the degradation kinetics of this compound?
- Methodology : OH radical-initiated degradation in the atmosphere follows second-order kinetics. Rate constants () can be measured using pulsed laser photolysis coupled with laser-induced fluorescence (PLP-LIF). Computational models (e.g., Gaussian DFT) predict intermediates like chlorinated quinones, which pose ecological risks due to their persistence .
Q. What challenges arise in separating this compound from isomers or byproducts?
- Methodology : Separation from structurally similar compounds (e.g., 1,2,4-trimethylbenzene derivatives) requires high-efficiency distillation columns with >30 theoretical plates. Crystallization at controlled cooling rates (0.5–1°C/min) enhances selectivity, as demonstrated in coal tar fractionation studies .
Q. How does hygroscopicity affect its performance as an analytical standard?
- Methodology : The compound’s hygroscopicity introduces water contamination in quantitative NMR, shifting baseline signals. Karl Fischer titration is used to monitor moisture levels (<50 ppm), and storage under inert gas (N/Ar) in desiccators is recommended to maintain accuracy .
Q. What computational approaches predict its thermodynamic and reactivity profiles?
- Methodology :
- Vapor Pressure : Antoine equation parameters derived from experimental data (e.g., ) enable predictions across temperatures .
- Reactivity : Density Functional Theory (DFT) calculations (B3LYP/6-311+G(d,p)) model electrophilic aromatic substitution pathways, identifying preferential chlorination sites .
Q. What safety protocols are critical for handling this compound in catalytic studies?
- Methodology : Due to its low acute toxicity threshold (PAC-1: 20 mg/m), engineering controls like fume hoods (face velocity >0.5 m/s) and PPE (nitrile gloves, respirators with organic vapor cartridges) are mandatory. Environmental exposure is mitigated using closed-system reactors to prevent groundwater contamination .
Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
